5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyrazine ring, with methyl groups at the 5 and 6 positions and an amine group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole-pyrimidine fused ring system and are known for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrazole-pyrimidine system and are explored for their potential as anti-cancer agents.
Uniqueness
5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 5 and 6 positions and an amine group at the 3 position enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6-dimethyl-2H-pyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-3-4(2)10-7-5(9-3)6(8)11-12-7/h1-2H3,(H3,8,10,11,12) |
InChI Key |
PACRXBIRSBYZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2N=C1C)N |
Origin of Product |
United States |
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